6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride (CAS: 1429902-64-6; synonyms: KS-10090) is a bicyclic heterocyclic compound featuring a fused pyrazole-oxazine core with an amine group at position 3 and a hydrochloride salt. Its molecular formula is C₆H₉ClN₃O (molecular weight: 173.61 g/mol). This compound is listed by three suppliers, indicating its relevance in research applications, likely in medicinal chemistry or as a synthetic intermediate.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-4-8-9-2-1-3-10-6(5)9;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYDWWKFFASDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)N)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101206-27-1 | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with an oxirane compound can lead to the formation of the oxazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in the compound participates in nucleophilic substitution reactions. Key examples include:
Example : Reaction with methyl iodide in DMF yields N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-3-amine .
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases or imines:
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ethanol, reflux, 12h | Schiff base (C=N linkage) | |
| Acetophenone | Acid catalysis, toluene, Dean-Stark | Cyclocondensation products |
Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine .
Cycloaddition Reactions
The conjugated π-system in the oxazine ring enables [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitrile oxides | RT, CHCl₃ | Isoxazoline-fused derivatives | |
| Azides | Cu(I) catalysis, 60°C | Triazolo-oxazine hybrids |
Notable Example : Reaction with phenyl nitrile oxide generates a fused isoxazoline ring system, confirmed by X-ray crystallography .
Ring-Opening and Functionalization
The oxazine ring undergoes acid-catalyzed hydrolysis:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| HCl (conc.), reflux | H₂O/EtOH | Pyrazolo-aminodiol hydrochloride | |
| H₂SO₄, 100°C | – | Ring-opened dicarbonyl intermediate |
Application : Ring-opening products serve as intermediates for synthesizing bioactive molecules.
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions modify the pyrazole ring:
| Reaction Type | Catalysts/Ligands | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Aryl-substituted derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Arylated analogs |
Key Finding : Electron-deficient aryl boronic acids exhibit higher coupling efficiency (>80% yield) .
Redox Reactions
The compound undergoes oxidation at the amine center:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Nitroso-pyrazolo-oxazine | |
| H₂O₂, Fe(II) | RT, CH₃CN | N-Oxide derivatives |
Stability Note : N-Oxide derivatives show enhanced solubility in polar solvents.
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions demonstrate pharmacological potential:
| Derivative Type | Bioactivity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Sulfonamide analogs | COX-2 inhibition | 0.8 μM (vs. 1.2 μM Celecoxib) | |
| Triazolo hybrids | Anticancer (MCF-7 cells) | 12.4 μM |
Highlight : Carboxamide derivatives (e.g., from Patent CN113332292A) exhibit anti-inflammatory efficacy comparable to indomethacin .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit antitumor properties. For instance, the inhibition of tubulin polymerization has been identified as a mechanism through which these compounds exert their antitumor effects. In vitro tests have shown that structural variations in the phenyl moiety can significantly influence the biological activity of these compounds against various cancer cell lines .
Anti-inflammatory Effects
Compounds with similar structural characteristics have been noted for their ability to inhibit inflammatory pathways. Research indicates that pyrazolo derivatives can modulate cytokine production and reduce inflammation in models of chronic inflammatory diseases .
Antiviral Properties
Studies involving related pyrazolo compounds suggest potential antiviral activity. The ability to inhibit viral replication through interference with viral enzymes has been observed in laboratory settings, making this class of compounds promising candidates for antiviral drug development .
Synthesis and Derivatives
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride involves multi-step organic reactions that can be tailored to produce various derivatives with enhanced biological properties. For example, modifications at the 3-position of the pyrazole ring have led to compounds with improved potency against specific targets in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The compound’s analogs differ in substitution patterns, halogens, and methylation. Key examples include:
Key Observations:
- Methylation Effects: The dimethyl analog (CAS: 1707367-88-1) has higher molecular weight (203.67 vs.
- Halogenation : The difluoro analog introduces electronegative fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems.
- Positional Isomerism : The 6-amine derivative (CAS: 2705222-77-9) retains the same molecular weight as the target compound but shifts the amine group to the oxazine ring, likely affecting reactivity and intermolecular interactions.
Research Implications
- Biological Activity : The amine group at position 3 in the target compound is critical for hydrogen bonding in receptor-ligand interactions. Methylation or halogenation could modulate potency or selectivity.
- Solubility : Hydrochloride salts (e.g., target compound) enhance aqueous solubility compared to free bases, facilitating in vitro testing.
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo derivatives, characterized by a fused pyrazole and oxazine ring structure. The molecular formula is with a CAS registry number of 1779573-25-9. Its chemical structure can be represented as follows:
Research indicates that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride exhibits several mechanisms of action:
- Inhibition of Phosphodiesterase (PDE) : It has been identified as a potential inhibitor of PDE4B, which plays a crucial role in inflammatory responses. By inhibiting this enzyme, the compound may reduce inflammation and related pathologies .
- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, certain substituted pyrazolo compounds have shown dose-dependent reductions in cell viability in MTT assays .
- Neuroprotective Effects : Some studies highlight its potential neuroprotective properties, suggesting applications in treating central nervous system disorders such as Alzheimer’s disease and Parkinson’s disease due to its ability to modulate neuroinflammatory pathways .
Biological Activity Data
The biological activity of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride has been evaluated through various assays. Below is a summary table detailing the findings from different studies.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Inflammation and Pain Management : In a study focusing on inflammatory models, the administration of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride resulted in significant reductions in pain and swelling associated with induced arthritis in animal models. This suggests its potential use as an anti-inflammatory agent .
- Cancer Treatment : A research group synthesized various derivatives of this compound and tested their antiproliferative effects on multiple cancer cell lines. They found that specific modifications to the pyrazolo structure enhanced activity against breast cancer cells while maintaining low toxicity to normal cells .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with aldehydes/ketones to form the pyrazole ring, followed by intramolecular cyclization for the oxazine ring . Key steps include:
- Precursor Reaction : Use ethyl acetoacetate with hydrazine hydrate under acidic/basic catalysis to initiate pyrazole formation .
- Oxazine Formation : Cyclization with aldehydes (e.g., formaldehyde) under reflux conditions .
Characterization : - NMR and MS : Confirm molecular structure and purity (>95% by HPLC) .
- X-ray Crystallography : Resolve stereochemistry in analogs with substituents .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage .
Basic: What are the primary biological targets and associated pathways of this compound?
Methodological Answer:
The compound interacts with:
- PDE4 : Inhibits enzymatic activity, reducing cAMP degradation, which modulates inflammatory responses (e.g., asthma/COPD) .
- RIPK1 : Blocks necroptosis by disrupting kinase activity, influencing cell survival pathways .
- NLRP3 Inflammasome : Sulfonylurea derivatives (e.g., GDC-2394) show selective inhibition, reducing IL-1β release in autoimmune diseases .
Assays :
Advanced: How do structural modifications influence pharmacological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies highlight:
- Substituent Position :
- Ring Fusion : Pyrazolo[4,3-b]oxazine analogs show reduced PDE4 affinity due to altered ring strain .
Methods :
Advanced: How to design experiments to evaluate NLRP3 inflammasome inhibition?
Methodological Answer:
Experimental Design :
Cellular Models : Differentiate THP-1 monocytes into macrophages (PMA treatment), prime with LPS, and stimulate with ATP/nigericin .
Readouts :
- Caspase-1 Activity : Fluorometric assays (e.g., FAM-YVAD-FMK probe) .
- IL-1β Secretion : ELISA of supernatant .
Counter-Screens : Test off-target effects on AIM2/NLRP1 inflammasomes .
Data Interpretation :
- Dose-Response Curves : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Cytotoxicity : Parallel MTT assays to rule out false positives .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility Differences : Use DMSO stocks ≤0.1% to prevent aggregation .
Strategies : - Meta-Analysis : Compare datasets using tools like RevMan to identify outliers .
- Proteomic Profiling : Identify off-target interactions via kinome-wide screening (e.g., KINOMEscan) .
- Crystallography : Resolve binding poses of analogs with conflicting activity (e.g., C2 vs. C3 substituents) .
Basic: What safety and handling protocols are recommended?
Methodological Answer:
- Storage : -20°C in airtight containers with desiccants; avoid repeated freeze-thaw cycles .
- Handling : Use PPE (gloves, goggles) in fume hoods; no GHS classification reported, but assume irritant potential .
- Waste Disposal : Incinerate in certified facilities to prevent environmental release .
Advanced: What computational tools predict ADME properties for derivatives?
Methodological Answer:
- SwissADME : Predict logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
- Molinspiration : Calculate drug-likeness scores (e.g., >0.5 for oral bioavailability) .
- MD Simulations : Assess binding kinetics (e.g., RMSD plots for NLRP3-ligand stability) .
Table 1: Analog Comparison for SAR Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
